molecular formula C17H13ClF2N4S B4601482 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-difluorophenyl)thiourea

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-difluorophenyl)thiourea

Cat. No.: B4601482
M. Wt: 378.8 g/mol
InChI Key: ZAKFECQRFSYNNR-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a difluorophenyl group, all connected through a thiourea linkage. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(3,4-difluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N4S/c18-12-3-1-11(2-4-12)9-24-10-14(8-21-24)23-17(25)22-13-5-6-15(19)16(20)7-13/h1-8,10H,9H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKFECQRFSYNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)NC(=S)NC3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiourea Linkage: The final step involves the reaction of the chlorobenzyl-pyrazole intermediate with 3,4-difluorophenyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N’-(3,4-difluorophenyl)thiourea: Lacks the pyrazole ring but shares the thiourea linkage.

    N-(4-chlorobenzyl)-N’-(3,4-difluorophenyl)urea: Similar structure but with a urea linkage instead of thiourea.

    N-(4-chlorobenzyl)-N’-(3,4-difluorophenyl)hydrazine: Contains a hydrazine linkage instead of thiourea.

Uniqueness

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This structural feature enhances its binding affinity and specificity towards molecular targets, making it a valuable compound for drug development and material science research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-difluorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-difluorophenyl)thiourea

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